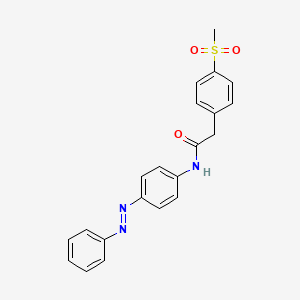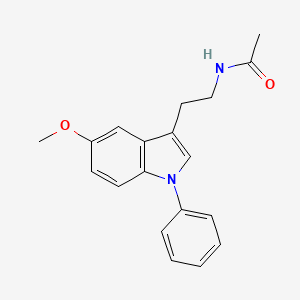
1-Phenylmelatonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylmelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of the brain. Melatonin is known for its role in regulating sleep-wake cycles and has various physiological and pharmacological effects, including antioxidant and neuroprotective properties . This compound retains some of these properties while exhibiting unique characteristics due to the addition of a phenyl group.
准备方法
The synthesis of 1-Phenylmelatonin typically involves the reaction of melatonin with phenylhydrazine under specific conditions. One common method includes the solvent-free reaction of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone . This reaction is scalable and can be performed with high yields, making it suitable for industrial production.
化学反应分析
1-Phenylmelatonin undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
1-Phenylmelatonin exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G protein-coupled receptors that regulate circadian rhythms and various physiological processes . The phenyl group enhances its binding affinity and selectivity for these receptors, leading to more potent effects compared to melatonin .
相似化合物的比较
1-Phenylmelatonin can be compared to other melatonin derivatives, such as:
N-Acetyl-5-methoxytryptamine (Melatonin): The parent compound, known for its role in sleep regulation and antioxidant properties.
6-Chloromelatonin: A derivative with enhanced receptor binding affinity and selectivity.
5-Methoxy-N-acetyltryptamine: Another melatonin analog with similar physiological effects.
This compound stands out due to its unique phenyl group, which enhances its pharmacological properties and makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[2-(5-methoxy-1-phenylindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22) |
InChI 键 |
MHWIVZQVAFEKPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


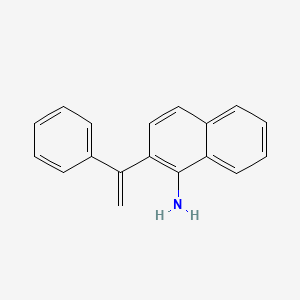
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

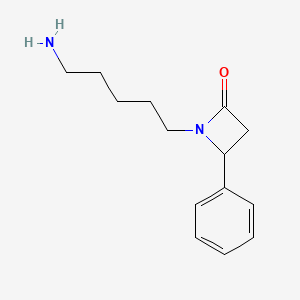


![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)


![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
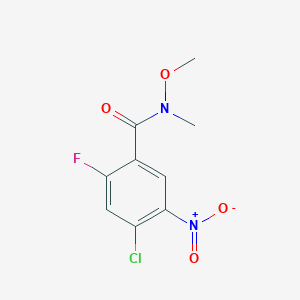
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
